2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride
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Overview
Description
2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C16H15N3O2·HCl. It is a derivative of quinoline and pyrazole, which are both important heterocyclic compounds in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride typically involves a multi-step process. One common method starts with the preparation of quinoline hydrazide, which is then cyclized with pyrazole derivatives under specific conditions. The final product is obtained by treating the intermediate with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors
Mechanism of Action
The mechanism of action of 2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyrazole derivatives: Including compounds like celecoxib, used as anti-inflammatory drugs.
Uniqueness
What sets 2-(1,3,5-Trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride apart is its unique combination of the quinoline and pyrazole moieties. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components .
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)quinoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2.ClH/c1-9-15(10(2)19(3)18-9)14-8-12(16(20)21)11-6-4-5-7-13(11)17-14;/h4-8H,1-3H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSVRFLTPZKYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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